5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a fluorine atom and a pyrazolyl-pyridine moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone.
Pyridine Derivative Synthesis: The pyrazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Nicotinamide Coupling: The final step involves the coupling of the pyrazolyl-pyridine intermediate with a nicotinamide derivative, often using amide bond formation techniques under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Biology: It has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Industry: The compound is explored for its use in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its fluorine atom and pyrazolyl-pyridine moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-N-((2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
- 5-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
- 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
Uniqueness
Compared to similar compounds, 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide exhibits unique properties due to the presence of the fluorine atom, which enhances its metabolic stability and binding affinity. This makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)15-11(3-2-4-19-15)7-20-16(23)12-5-14(17)9-18-6-12/h2-6,8-10H,7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHUJBKBZZRVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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